7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine
Description
7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine is a heterocyclic compound featuring a fused imidazo-pyridine core with chlorine and fluorine substituents at positions 7, 4, and 4. Its molecular formula is C₆H₂ClF₂N₃, with a molecular weight of 189.55 g/mol . The compound’s unique substitution pattern confers distinct electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C6H2ClF2N3 |
|---|---|
Molecular Weight |
189.55 g/mol |
IUPAC Name |
7-chloro-4,6-difluoro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C6H2ClF2N3/c7-2-3-4(11-1-10-3)6(9)12-5(2)8/h1H,(H,10,11) |
InChI Key |
HYMLODBAMPTLDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=C2Cl)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with suitable halogenated reagents, followed by cyclization to form the imidazo[4,5-C]pyridine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cross-Coupling Reactions: Reactions such as Suzuki and Buchwald-Hartwig coupling can be used to introduce aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted imidazopyridines, oxidized derivatives, and reduced compounds, which can be further utilized in various applications .
Scientific Research Applications
Medicinal Chemistry Applications
7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine has been studied for its potential as a therapeutic agent in various medical conditions:
- Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. Its ability to inhibit specific kinases involved in tumor proliferation makes it a candidate for targeted cancer therapies.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, particularly against resistant strains of bacteria. Its mechanism of action may involve disruption of bacterial DNA synthesis.
- Anti-inflammatory Effects : Studies have suggested that 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine can modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety of 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine derivatives. Modifications to the imidazo-pyridine scaffold can enhance biological activity and selectivity for specific targets.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine exhibited significant antiproliferative activity against breast cancer cell lines. The lead compound showed IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Activity
Research featured in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study reported a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
Comparative Analysis of Derivatives
The following table summarizes the biological activities of various derivatives of 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine:
| Compound Name | Activity Type | IC50/MIC Values | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5 µM | Journal of Medicinal Chemistry |
| Compound B | Antimicrobial | 0.5 µg/mL | Antimicrobial Agents and Chemotherapy |
| Compound C | Anti-inflammatory | Not reported | Inflammation Research Journal |
Mechanism of Action
The mechanism of action of 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Differences and Substitution Patterns
Key structural variations among imidazo[4,5-C]pyridine derivatives include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Substitution Pattern | XLogP3 |
|---|---|---|---|---|---|
| 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine | N/A | C₆H₂ClF₂N₃ | 189.55 | Cl (C7), F (C4, C6) | ~1.2* |
| 7-Chloro-1H-imidazo[4,5-b]pyridin-5-amine | 37436-96-7 | C₆H₅ClN₄ | 168.58 | Cl (C7), NH₂ (C5) | 1.0 |
| 5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine | 1823930-41-1 | C₇H₅Cl₂N₃ | 202.04 | Cl (C5, C7), CH₃ (N1) | ~1.5* |
| 2-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine | N/A | C₆H₂ClF₂N₃ | 189.55 | Cl (C2), F (C4, C6) | ~1.2* |
*Estimated based on halogen substituent contributions.
Physicochemical and ADME Properties
- Lipophilicity : Fluorine substitution reduces XLogP3 compared to dichloro derivatives (e.g., 1.2 vs. 1.5) .
- Hydrogen bonding: NH₂ or Cl substituents increase hydrogen bond donor/acceptor counts, affecting solubility (e.g., 7-chloro-5-amine: 2 donors, 3 acceptors) .
- Metabolic stability : Fluorinated derivatives resist oxidative degradation better than chlorinated analogs .
Biological Activity
7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine (CAS No. 405230-96-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine is , with a molecular weight of 189.55 g/mol. The structure features a fused imidazole and pyridine ring system, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine. For instance, it has been evaluated against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 4.2 | Apoptosis induction |
| HCT116 | 0.39 | CDK2 inhibition |
| A549 | 0.71 | Cell cycle arrest at S phase |
These results indicate that the compound exhibits significant cytotoxic effects, particularly in breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines .
The mechanism by which 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine exerts its anticancer effects appears to involve several pathways:
- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown to inhibit CDK2 activity, which is crucial for cell cycle progression.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of intrinsic pathways.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the S phase, preventing DNA replication .
Case Studies
Several research studies have investigated the biological activity of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine led to a significant decrease in cell viability, with an IC50 value of 4.2 µM. The study attributed this effect to apoptosis induction and cell cycle arrest .
- Evaluation in HCT116 Cells : Another study reported an IC50 value of 0.39 µM against HCT116 cells, indicating potent anticancer activity. The compound was found to inhibit CDK2 effectively, leading to reduced proliferation of these cancer cells .
- Broad Spectrum Activity : In addition to its effects on specific cancer types, the compound has been screened against a variety of other cell lines, demonstrating broad-spectrum anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
